4-Mercaptobenzo[d]oxazole-2-carbonitrile
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Overview
Description
4-Mercaptobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features a benzoxazole ring fused with a mercapto group and a carbonitrile group
Preparation Methods
The synthesis of 4-Mercaptobenzo[d]oxazole-2-carbonitrile typically involves the use of 2-aminophenol as a precursor. The synthetic routes often include:
Cyclization Reactions: The cyclization of 2-aminophenol with carbon disulfide and subsequent reaction with cyanogen bromide.
Oxidative Coupling: The oxidative coupling of 2-aminophenol with primary alcohols in the presence of catalysts such as Fe3O4@SiO2@PPh2-Rh.
Industrial Production: Industrial methods may involve the use of magnetically recoverable catalysts to enhance the efficiency and eco-friendliness of the synthesis process.
Chemical Reactions Analysis
4-Mercaptobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Common Reagents and Conditions: Reagents such as potassium ferricyanide, CuI2, and Pd(OAc)2 are commonly used in these reactions.
Scientific Research Applications
4-Mercaptobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry:
Biological Studies: The compound is studied for its antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Mercaptobenzo[d]oxazole-2-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of human carbonic anhydrases by binding to the enzyme’s active site, which contains a zinc ion coordinated by histidine residues . This binding inhibits the enzyme’s activity, leading to therapeutic effects.
Comparison with Similar Compounds
4-Mercaptobenzo[d]oxazole-2-carbonitrile can be compared with other similar compounds such as:
2-Mercaptobenzoxazole: This compound also acts as a carbonic anhydrase inhibitor but has different binding modes and selectivity profiles.
5-Arylsulfonyl-1,3-oxazole-4-carbonitriles: These compounds have shown significant anticancer activities and are used in medicinal chemistry research.
Benzoxazole Derivatives: These derivatives are widely studied for their biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C8H4N2OS |
---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
4-sulfanyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-4-7-10-8-5(11-7)2-1-3-6(8)12/h1-3,12H |
InChI Key |
JIHLLWBAXLJIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)C#N |
Origin of Product |
United States |
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